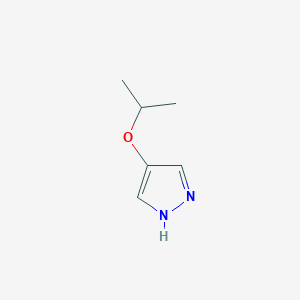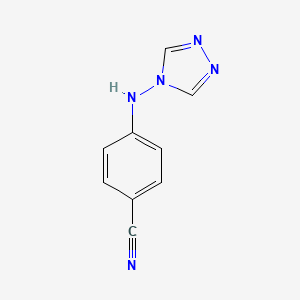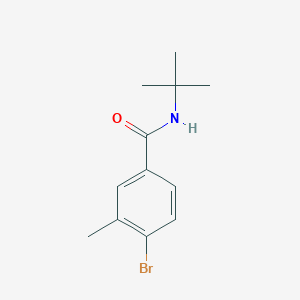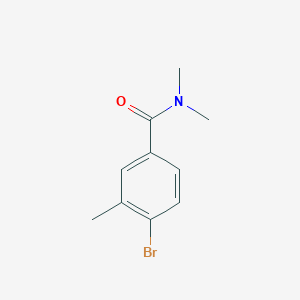
4-bromo-N,N,3-trimethylbenzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-bromo-N,N,3-trimethylbenzamide” would consist of a benzene ring with a bromine atom and an amide group attached. The positions of these groups on the benzene ring could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving “4-bromo-N,N,3-trimethylbenzamide” are not available, benzamides and bromobenzenes are known to participate in a variety of chemical reactions. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N,N,3-trimethylbenzamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially make this compound soluble in polar solvents .Applications De Recherche Scientifique
Crystallography and Molecular Interactions
A study by Tothadi, Joseph, and Desiraju (2013) explored the synthon modularity in cocrystals of 4-bromobenzamide with n-alkanediacarboxylic acids, focusing on Type I and Type II halogen···halogen interactions. This research provides insights into the design strategy for cocrystals using synthon theory, highlighting the predictability and robustness of acid–amide heterosynthons in crystal structures. This application is significant for understanding molecular interactions and designing materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).
Environmental Science
In environmental science, the focus shifts towards understanding the impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to 4-bromobenzamide derivatives. Mennear and Lee (1994) reviewed the health assessment of PBDDs and PBDFs, indicating their occurrence as trace contaminants in brominated flame retardants and their production during the combustion of these chemicals. This research highlights the environmental and health implications of brominated compounds, emphasizing the need for further study on their behavior and impact (Mennear & Lee, 1994).
Material Science
In the field of material science, research by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food. This study addresses the increasing application of novel brominated flame retardants (NBFRs), including compounds related to 4-bromobenzamide, and calls for optimized analytical methods and further research on emission sources and potential leaching. The implications for environmental health and safety are significant, with a focus on understanding the distribution, fate, and impact of these compounds in various environments (Zuiderveen, Slootweg, & de Boer, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N,N,3-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWVKYWFMORLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N,3-trimethylbenzamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)
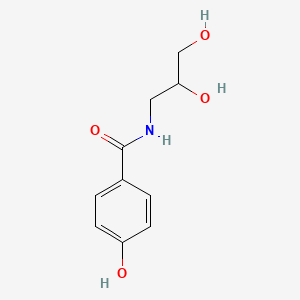
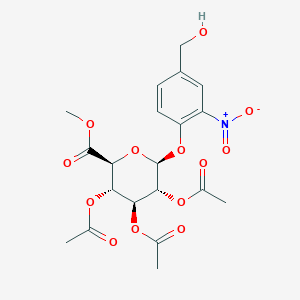

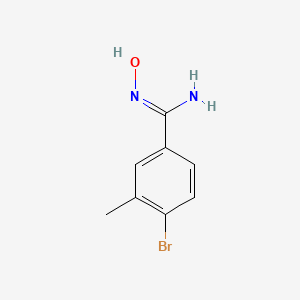
![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

